3,3,6,6-tetramethyl-10-phenyl-9-(pyridin-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
3,3,6,6-TETRAMETHYL-10-PHENYL-9-(PYRIDIN-4-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-10-PHENYL-9-(PYRIDIN-4-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones in the presence of a catalyst under controlled temperature and pH conditions. The reaction often requires the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-TETRAMETHYL-10-PHENYL-9-(PYRIDIN-4-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted acridines.
Scientific Research Applications
3,3,6,6-TETRAMETHYL-10-PHENYL-9-(PYRIDIN-4-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-10-PHENYL-9-(PYRIDIN-4-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, it can inhibit certain enzymes, further contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar structural features but lacking the pyridine ring and additional substituents.
Quinacrine: An acridine derivative known for its antimalarial properties.
Proflavine: Another acridine derivative with antimicrobial activity.
Uniqueness
3,3,6,6-TETRAMETHYL-10-PHENYL-9-(PYRIDIN-4-YL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific structural modifications, which enhance its biological activity and potential applications. The presence of the pyridine ring and the tetramethyl groups contribute to its distinct chemical behavior and reactivity compared to other acridine derivatives.
Properties
Molecular Formula |
C28H30N2O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-10-phenyl-9-pyridin-4-yl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C28H30N2O2/c1-27(2)14-20-25(22(31)16-27)24(18-10-12-29-13-11-18)26-21(15-28(3,4)17-23(26)32)30(20)19-8-6-5-7-9-19/h5-13,24H,14-17H2,1-4H3 |
InChI Key |
VFPAKCGPAXNMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=NC=C5)C(=O)C1)C |
Origin of Product |
United States |
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